Ropivacaine Imidazol

Description

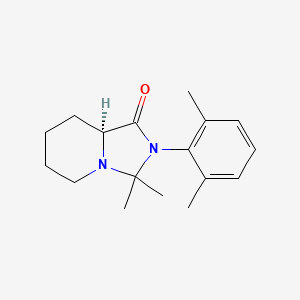

Structure

3D Structure

Properties

Molecular Formula |

C17H24N2O |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(8aS)-2-(2,6-dimethylphenyl)-3,3-dimethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |

InChI |

InChI=1S/C17H24N2O/c1-12-8-7-9-13(2)15(12)19-16(20)14-10-5-6-11-18(14)17(19,3)4/h7-9,14H,5-6,10-11H2,1-4H3/t14-/m0/s1 |

InChI Key |

NUYZOLFAANQEDH-AWEZNQCLSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)[C@@H]3CCCCN3C2(C)C |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)C3CCCCN3C2(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Imidazole Containing Compounds and Ropivacaine Analogues

Strategies for Constructing the Imidazole (B134444) Core in Medicinal Chemistry

The synthesis of the imidazole core has been a subject of intense research, leading to the development of numerous classical and novel strategies. mdpi.com These methods are vital for creating the diverse imidazole derivatives used in drug discovery. jchemrev.com

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools for synthesizing complex molecules like substituted imidazoles from simple starting materials in a single step. isca.meresearchgate.net These reactions offer significant advantages, including reduced synthesis time, lower costs, and environmental friendliness. isca.mescilit.com

A common and versatile MCR for synthesizing 2,4,5-trisubstituted imidazoles is the three-component condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde, and an ammonium (B1175870) salt (like ammonium acetate). scilit.comtandfonline.com The addition of a primary amine as a fourth component can lead to the formation of 1,2,4,5-tetrasubstituted imidazoles. isca.metandfonline.com The general scheme for these reactions involves the condensation of the reactants, followed by cyclization and subsequent oxidation or dehydration to form the aromatic imidazole ring. organic-chemistry.org

Researchers have employed various catalysts and conditions to optimize these MCRs. For instance, p-toluenesulfonic acid (PTSA) has been used as an inexpensive and effective catalyst for the synthesis of both tri- and tetra-substituted imidazoles in good yields under mild conditions. isca.me Another approach utilizes urea/hydrogen peroxide (UHP) as a mild and efficient molecular catalyst in refluxing ethanol. scilit.com Solvent-free conditions have also been explored, such as heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate (B1210297) to produce 1,2,4-trisubstituted imidazoles in high yields. organic-chemistry.org

The table below summarizes various MCRs for imidazole synthesis.

Table 1: Examples of One-Pot Multicomponent Reactions for Imidazole Synthesis| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Benzil, Aromatic Aldehyde, Ammonium Acetate, Aniline | p-Toluenesulfonic acid (PTSA), Ethanol, 80°C | 1,2,4,5-Tetrasubstituted Imidazoles | isca.me |

| Benzil or Benzoin, Aldehydes, Ammonium Acetate | Urea/Hydrogen Peroxide (UHP), Ethanol, Reflux | 2,4,5-Trisubstituted Imidazoles | scilit.com |

| O-alkyl vanillins, Ammonium Acetate, Benzil Derivatives | Ethanol | 2,4,5-Trisubstituted Imidazoles | tandfonline.comtandfonline.com |

| 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | Solvent-free, 130°C | 1,2,4-Trisubstituted Imidazoles | organic-chemistry.org |

Catalysis plays a pivotal role in modern organic synthesis, enhancing reaction rates, yields, and selectivity. tandfonline.com In the context of imidazole synthesis, a wide array of catalytic systems has been developed, ranging from metal-based catalysts to organocatalysts and nano-catalysts.

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reuse. For example, a magnetic nanocomposite (Fe3O4@SiO2/BNC) has been used for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov Similarly, various metal-based nanocatalysts, such as those involving copper (Cu), zinc (Zn), and iron (Fe), have been successfully employed to catalyze the multicomponent reaction for trisubstituted imidazoles, often offering high yields and short reaction times. tandfonline.com Another method involves the dehydrogenation of imidazolines to imidazoles using catalysts containing nickel in combination with copper and/or chromium at elevated temperatures. google.com

Metal-free catalytic systems have also gained prominence. Organocatalysts like p-toluenesulfonic acid and even vitamin C have been reported to efficiently catalyze the synthesis of tetrasubstituted imidazoles. tandfonline.com The van Leusen imidazole synthesis, which uses tosylmethylisocyanide (TosMIC) as a key reagent, is another important strategy that can be performed under base-free and green conditions, such as in water. mdpi.com This reaction is highly valued for its ability to construct the imidazole skeleton efficiently. mdpi.com

Table 2: Selected Catalytic Systems for Imidazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Heterogeneous Nanocatalyst | Fe3O4@SiO2/BNC | Four-component condensation | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |

| Metal Catalyst | Diruthenium(II) complex | Borrowing hydrogen protocol | Regioselective NH-imidazoles | rsc.org |

| Dehydrogenation Catalyst | Nickel-Copper-Chromium | Dehydrogenation of imidazolines | Imidazoles | google.com |

| Organocatalyst | p-Toluenesulfonic acid (PTSA) | Four-component condensation | Tetrasubstituted Imidazoles | tandfonline.com |

| Reagent-based Synthesis | Tosylmethylisocyanide (TosMIC) | van Leusen reaction | Substituted Imidazoles | mdpi.com |

Rational Design and Synthesis of Ropivacaine (B1680718) Analogues with Imidazole Moieties

The rational design of new drug candidates often involves modifying the structure of an existing drug, or lead compound, to improve its properties. nih.gov Ropivacaine, a long-acting local anesthetic, has served as a lead compound for the design of new analogues with potentially enhanced characteristics. nih.govmdpi.com The basic structure of local anesthetics like ropivacaine consists of a hydrophobic aromatic ring, an intermediate amide linker, and a hydrophilic tertiary amine. researchgate.net

The design of ropivacaine analogues has explored modifications at various points of the molecule. nih.gov While many reported analogues involve substitutions on the piperidine (B6355638) ring or the aromatic ring, the incorporation of different heterocyclic systems, such as imidazole, represents a viable strategy for creating novel chemical entities. researchgate.net The imidazole ring, with its unique electronic and hydrogen-bonding capabilities, can be used to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. nih.govajrconline.org

The synthesis of such analogues would typically follow established methodologies for amide bond formation. A general synthetic route involves the acylation of 2,6-dimethylaniline (B139824) with a suitable piperidine-2-carboxylic acid derivative. nih.gov For an imidazole-containing analogue, the synthesis could be adapted in several ways. One approach might involve using a piperidine precursor that already contains an imidazole moiety. Alternatively, an imidazole ring could be constructed onto the ropivacaine scaffold in a post-synthesis modification step. Sustainable synthetic methods, such as iridium-catalyzed asymmetric hydrogenation, have been developed to produce the chiral piperidine core of ropivacaine, which could be adapted for novel analogues. rsc.orgresearchgate.net

Investigation of Formation Pathways for Ropivacaine Imidazol (as an Impurity/Degradant)

During the synthesis and storage of pharmaceutical compounds, impurities and degradation products can form. Identifying the structure and formation pathway of these substances is crucial for quality control. One such impurity related to ropivacaine is a fused imidazole derivative, specifically (8aS)-2-(2,6-dimethylphenyl)-3,3-dimethyl-imidazo[1,5-a]pyridine-1(5H)-ketone, referred to as Ropivacaine Impurity F. google.com

The formation of this specific "this compound" impurity has been described in the patent literature. google.com It is formed through a condensation reaction between (S)-N-(2',6'-dimethylphenyl)-2-piperidine carboxamide, which is the core amide structure of ropivacaine, and acetone (B3395972). The reaction is carried out under acidic conditions (e.g., using hydrochloric or sulfuric acid), which facilitates the condensation and subsequent intramolecular cyclization to form the imidazo[1,5-a]pyridine (B1214698) ring system. google.com

The reaction pathway involves the initial formation of an enamine or enol from acetone, which then reacts with the secondary amine of the piperidine ring. This is followed by an intramolecular attack of the amide nitrogen onto the intermediate, leading to cyclization and dehydration to yield the final fused heterocyclic product. The process provides a qualified reference standard for this specific impurity, which is essential for the quality control of ropivacaine hydrochloride. google.com

It is important to distinguish this type of impurity formation from metabolic or simple degradation pathways. For instance, the alkaline degradation of ropivacaine typically involves the cleavage of the amide linkage, yielding 2,6-dimethylaniline as a major product. nih.gov The metabolism of ropivacaine in the liver primarily involves hydroxylation and N-dealkylation, catalyzed by cytochrome P450 enzymes, and does not lead to imidazole-containing structures. nih.gov

Molecular Architecture and Stereochemical Considerations of Ropivacaine Imidazol

Theoretical Conformational Analysis of Imidazole-Piperidine Linkages

The structure of Ropivacaine (B1680718) Imidazol does not feature a simple imidazole-piperidine linkage but rather a fused bicyclic system known as hexahydroimidazo[1,5-a]pyridin-1(5H)-one. This system results from the condensation reaction between (S)-N-(2',6'-dimethylphenyl)-2-piperidine carboxamide and acetone (B3395972), a reaction often facilitated by acidic conditions. google.com The formation of this impurity is a notable concern when acetone is used as a solvent in the manufacturing or purification processes of ropivacaine. google.com

The conformational analysis of this fused ring system is dictated by the geometries of the constituent rings. The piperidine (B6355638) portion of the molecule is a saturated six-membered heterocycle, which typically adopts a chair conformation to minimize angular and torsional strain. acs.org However, being fused to the five-membered imidazole (B134444) ring introduces significant conformational constraints.

Chiral Aspects in Local Anesthetic Chemistry Relevant to Ropivacaine Derivatives

Chirality is a paramount consideration in the pharmacology of local anesthetics, as different enantiomers can exhibit varied efficacy and toxicity profiles. libretexts.org Ropivacaine itself is marketed as the pure (S)-enantiomer, which has been shown to have a better safety profile, particularly concerning cardiotoxicity, compared to its (R)-enantiomer or the racemic mixture of bupivacaine (B1668057). google.comacs.org

This stereochemical specificity is retained in Ropivacaine Imidazol. The synthesis starts from (S)-pipecoloxylidide, ensuring that the chiral center at the bridgehead carbon (C8a) maintains the (S)-configuration. synzeal.comgoogle.com The correct IUPAC name, (8aS)-2-(2,6-dimethylphenyl)-3,3-dimethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one, reflects this preserved chirality. clearsynth.com

The introduction of the fused imidazole ring system creates a rigid structure that locks the stereochemistry derived from the parent ropivacaine molecule. The interaction of local anesthetics with their biological targets, such as voltage-gated sodium channels, is highly stereoselective. Studies on bupivacaine and ropivacaine have shown that the (R)-enantiomers often have a higher affinity for certain membrane components and may induce more significant cardiotoxic effects. researchgate.net Therefore, controlling the formation of chiral impurities like this compound is critical for ensuring the purity and safety of the final pharmaceutical product. The (8aS) configuration is a direct consequence of the stereochemistry of the starting material, and any presence of the (8aR) enantiomer would indicate the use of racemic starting materials or racemization during synthesis.

Advanced Spectroscopic Characterization for Elucidating this compound Structure

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's molecular weight (272.39 g/mol ). allmpus.comfederalregister.gov Therefore, a peak at approximately m/z 273.2 would be anticipated. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula of C₁₇H₂₄N₂O. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural confirmation. By comparing the spectra of ropivacaine with those of various imidazo[1,5-a]pyridine (B1214698) derivatives, a predicted spectrum for this compound can be constructed. rsc.orgsphinxsai.commdpi.com

¹H NMR: The spectrum would show characteristic signals for the 2,6-dimethylphenyl group (two singlets for the methyl groups and aromatic protons). The piperidine ring protons would appear as a series of complex multiplets in the aliphatic region. A key feature would be the presence of two singlets for the gem-dimethyl group at the C3 position, which originated from acetone during the synthesis. google.com The bridgehead proton at C8a would likely appear as a distinct multiplet.

¹³C NMR: The spectrum would display 17 distinct carbon signals. The carbonyl carbon (C1) of the lactam would resonate at a low field, typically in the range of 160-170 ppm. The carbons of the 2,6-dimethylphenyl ring would appear in the aromatic region (120-150 ppm). The aliphatic carbons of the piperidine ring and the gem-dimethyl groups would be found at higher fields. The chemical shifts for the core hexahydroimidazo[1,5-a]pyridin-1(5H)-one structure can be predicted using computational methods or by comparison with similar heterocyclic systems. libretexts.orgmdpi.comcaspre.ca

Infrared (IR) Spectroscopy: The IR spectrum would provide confirmation of key functional groups. A strong absorption band characteristic of the amide/lactam carbonyl (C=O) stretching vibration would be expected around 1650-1700 cm⁻¹. nih.govresearchgate.net Aromatic C-H and aliphatic C-H stretching bands would be observed above and below 3000 cm⁻¹, respectively. The absence of a secondary amine N-H stretch from the parent piperidine structure and the presence of the lactam carbonyl are key confirmatory features.

Below are interactive tables summarizing the key identification and predicted spectroscopic data for this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Common Name | This compound; Ropivacaine EP Impurity F | synzeal.comclearsynth.com |

| Chemical Name | (8aS)-2-(2,6-dimethylphenyl)-3,3-dimethylhexahydroimidazo[1,5-a]pyridin-1(5H)-one | federalregister.gov |

| CAS Number | 1945965-95-6 | synzeal.comclearsynth.com |

| Molecular Formula | C₁₇H₂₄N₂O | allmpus.comfederalregister.gov |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Feature | Predicted Value Range |

|---|---|---|

| MS (ESI+) | [M+H]⁺ | m/z ≈ 273.2 |

| ¹³C NMR | Lactam Carbonyl (C1) | 160 - 170 ppm |

| Aromatic Carbons | 120 - 150 ppm | |

| Aliphatic Carbons | 20 - 60 ppm | |

| IR | Amide/Lactam C=O Stretch | 1650 - 1700 cm⁻¹ |

| Aromatic C-H Stretch | > 3000 cm⁻¹ |

Computational Chemistry and Structure Activity Relationship Sar Studies of Imidazole Based Compounds and Ropivacaine Imidazol

Quantum Chemical Calculations and Molecular Modeling for Imidazole (B134444) Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and reactivity of imidazole derivatives. researchgate.netekb.egmdpi.comnih.gov These methods allow for the optimization of molecular geometries and the calculation of various electronic parameters that govern molecular stability and interaction capabilities. ekb.egnih.gov

A common approach involves using the B3LYP functional with a basis set like 6-311G(d,p) to determine the lowest energy conformation of the molecules. ekb.egnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity. ekb.eg A larger energy gap suggests higher stability and lower reactivity. In one study, the ΔE for a series of imidazole derivatives was calculated, with the most stable compound, CMIBP, having a ΔE of 0.16508 eV. ekb.eg

Other calculated parameters that help in understanding the chemical reactivity of these derivatives include global hardness (η), chemical potential (μ), and global softness (S). ekb.eg These values provide a quantitative measure of the stability and reactivity of the compounds. ekb.eg For instance, molecular modeling studies on 4-(2-chloroacetamido)benzoic acid derivatives, one of which contained an imidazole group, highlighted that the imidazole-containing compound (A5) possessed the most stable conformation when compared to the standard drug lidocaine. researchgate.net

Molecular docking, a key molecular modeling technique, is used to predict the preferred orientation of a ligand when bound to a target receptor. rjptonline.orgresearchgate.net For imidazole derivatives with potential local anesthetic activity, the target is often a voltage-gated sodium channel. researchgate.net Docking studies have confirmed that imidazole compounds can exhibit strong interactions with the amino acid residues of these channels, suggesting they are likely to block ion conductance and produce local anesthetic effects. researchgate.net The electronic-rich nature of the imidazole scaffold, with its two nitrogen atoms, facilitates binding to a wide range of proteins and receptors. rjptonline.org

Table 1: Quantum Chemical Reactivity Descriptors for Selected Imidazole Derivatives This table presents theoretical data for illustrative purposes based on findings from computational studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) | Chemical Potential (μ) |

|---|---|---|---|---|---|---|

| CMIBP | -0.2111 | -0.0460 | 0.1651 | 0.0825 | 12.1151 | -0.1285 |

| MIBPBD | -0.2036 | -0.0765 | 0.1271 | 0.0635 | 15.7350 | -0.1400 |

| MIPBD | -0.2081 | -0.0620 | 0.1461 | 0.0730 | 13.6904 | -0.1350 |

Data adapted from a computational study on imidazole derivatives. ekb.eg

In Silico Approaches for Predicting Interaction Profiles of Ropivacaine (B1680718) Imidazol

While "Ropivacaine Imidazol" represents a conceptual local anesthetic combining the structural features of ropivacaine with an imidazole moiety, its interaction profile can be predicted using established in silico methodologies. These approaches, widely applied to both ropivacaine and imidazole-containing compounds, are crucial for anticipating how a novel molecule will bind to its biological targets. nih.govarchivesofmedicalscience.com

The primary tool for this purpose is molecular docking. nih.govarchivesofmedicalscience.com This process involves generating a 3D model of the ligand (this compound) and docking it into the binding site of a target protein, typically a voltage-gated sodium channel for local anesthetics, or other relevant receptors. researchgate.netnih.gov For example, molecular docking of ropivacaine has been performed to analyze its binding to targets like the AKT1 kinase and cyclooxygenase-2 (COX-2). nih.govarchivesofmedicalscience.com

In a study investigating ropivacaine's interaction with AKT1, Autodock Vina software was used to perform the docking analysis. nih.gov The results revealed that ropivacaine binds to the kinase domain through a combination of interactions: a hydrogen bond with the amino acid residue THR291 and six hydrophobic interactions with LEU156, VAL164, ALA177, TYR229, THR291, and ASP292. nih.gov Similarly, docking analysis showed ropivacaine fits into the catalytic site of COX-2, forming van der Waals forces and pi-interactions with multiple residues. archivesofmedicalscience.com

For a hypothetical this compound, a similar workflow would be followed:

Structure Generation: A 3D structure of this compound would be constructed and its energy minimized using quantum chemical methods. nih.gov

Target Selection: The primary target would likely be a model of a human voltage-gated sodium channel (e.g., NaV1.2). anu.edu.au

Docking Simulation: Using software like Autodock Vina, the molecule would be docked into the channel's inner pore, the known binding site for local anesthetics. researchgate.netnih.gov

Interaction Analysis: The resulting binding poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the imidazole or phenyl rings and the channel's amino acid residues. The positive charge on the molecule at physiological pH is known to be critical for the inhibitory effect. anu.edu.au

Beyond static docking, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex, assessing its stability over time and calculating binding free energies more accurately. scielo.brresearchgate.net These simulations can reveal how the flexibility of both the ligand and the protein affects the binding mode and affinity, offering a more comprehensive prediction of the interaction profile. scielo.brnih.gov

Table 2: Predicted Interactions of Ropivacaine with Biological Targets from Docking Studies This table summarizes findings on Ropivacaine's interactions, which informs the predictive approach for a derivative like this compound.

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| AKT1 Kinase | THR291 | Hydrogen Bond | nih.gov |

| LEU156, VAL164, ALA177, TYR229, THR291, ASP292 | Hydrophobic Interactions | nih.gov |

| COX-2 | Tyr381, Arg106, Val102, Leu345, Val509, Ser339, Leu338, Val335, Ala513, His75, Leu517 | Van der Waals, Pi-interactions | archivesofmedicalscience.com |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Imidazole-Containing Local Anesthetic Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. scielo.brnih.gov For the development of novel local anesthetics based on an imidazole scaffold, QSAR is a powerful tool for predicting the potency of newly designed molecules before their synthesis, thereby saving time and resources. scielo.brcrpsonline.com

The QSAR process begins with a dataset of imidazole-containing compounds for which the local anesthetic activity has been experimentally measured. nih.gov For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area, shape indices. rjptonline.org

Hydrophobic properties: LogP (partition coefficient). rjptonline.org

Topological indices: Describing molecular connectivity and branching.

Once the descriptors are calculated, statistical methods like Partial Least Squares (PLS) regression or machine learning algorithms like Random Forest are used to generate a mathematical equation that links the descriptors to the biological activity. scielo.brcrpsonline.comdntb.gov.ua A study on 1,2,4,5-tetrasubstituted imidazoles designed as local anesthetics found that the polarizability, polarity, hydrogen bonding capability, and molecular shape had a significant positive impact on their anesthetic activity. nih.gov

The validity and predictive power of a QSAR model are assessed using several statistical parameters:

r² (Coefficient of Determination): Indicates how well the model fits the training data. A value close to 1 is desirable. A 2D QSAR study on imidazole derivatives as heme oxygenase inhibitors reported an r² value of 0.8487. crpsonline.com

q² or R²cv (Cross-validated r²): Measures the model's internal predictive ability, determined through methods like leave-one-out cross-validation. crpsonline.com

pred_r² (Predictive r²): Evaluates the model's ability to predict the activity of an external set of compounds not used in model generation. crpsonline.com

For a hypothetical series of this compound analogues, a QSAR model could be developed to guide the optimization of the scaffold. By analyzing the model, researchers could identify which structural modifications—such as changing substituents on the imidazole or phenyl rings—are most likely to enhance local anesthetic potency. humanjournals.com

Table 3: Statistical Validation Parameters for an Example QSAR Model This table illustrates the types of statistical metrics used to validate a QSAR model, based on a study of imidazole derivatives. crpsonline.com

| QSAR Model Type | Statistical Method | r² | q² (Cross-validated r²) | pred_r² |

|---|---|---|---|---|

| 2D QSAR | PLS | 0.8487 | 0.6553 | 0.7478 |

| 3D QSAR | kNN-MFA | - | 0.5493 | 0.3358 |

State of the Art Analytical Methodologies for Detection and Characterization of Ropivacaine Imidazol

High-Resolution Chromatographic Separations for Impurity Profiling

Chromatographic techniques are the cornerstone of impurity profiling, offering the capability to separate complex mixtures into their individual components. For Ropivacaine (B1680718) Imidazol, high-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the methods of choice.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

The development of a robust and reliable HPLC method is fundamental for the accurate quantification of Ropivacaine Imidazol. Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from any impurities and degradation products that may be present.

While specific validated methods for this compound are not extensively detailed in publicly available literature, the general approach for ropivacaine and its impurities involves reversed-phase HPLC. This technique utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. Gradient elution is often employed to ensure the effective separation of compounds with varying polarities, including the late-eluting this compound.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for Ropivacaine Impurity Profiling

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) |

| Column Temperature | Ambient or controlled |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a significant leap in sensitivity and selectivity for the analysis of this compound. This technique is particularly valuable for the detection and quantification of impurities at trace levels.

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the molecules are ionized. These ions are then separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification of the target analyte, even in complex matrices.

For this compound, with a molecular weight of 272.39 g/mol , specific precursor and product ion transitions would be established to create a highly specific detection method. The high selectivity of LC-MS/MS minimizes interference from other components, making it a powerful tool for impurity profiling.

Spectrometric Approaches for Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

Once an impurity is detected and isolated, spectrometric techniques are employed to definitively determine its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard.

Commercial suppliers of this compound reference standards confirm the compound's structure using these techniques. A Certificate of Analysis for Ropivacaine EP Impurity F typically indicates that the structure conforms to that determined by ¹H-NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allow for the unambiguous assignment of all protons and carbons, confirming the connectivity and stereochemistry of the molecule. For this compound, NMR would confirm the presence of the 2,6-dimethylphenyl group, the piperidine (B6355638) ring, and the unique imidazolidinone ring system formed during its synthesis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, which is a critical piece of information for confirming the identity of an unknown impurity. For this compound (C₁₇H₂₄N₂O), HRMS would confirm this elemental formula with a high degree of confidence.

Hyphenated Techniques for Comprehensive Characterization

The term "hyphenated techniques" refers to the powerful combination of a separation method with a spectroscopic detection method. LC-MS, as discussed earlier, is a prime example. The synergy between the separation power of chromatography and the identification capabilities of spectrometry provides a comprehensive approach to impurity analysis.

For a thorough characterization of this compound, a multi-hyphenated approach could be envisioned. For instance, the output of an HPLC could be split and directed to both a UV detector for quantification and a mass spectrometer for identification and confirmation. In more advanced research settings, techniques like LC-NMR, where the HPLC is directly coupled to an NMR spectrometer, can provide structural information on separated components in real-time. These sophisticated techniques are instrumental in modern pharmaceutical analysis for the definitive characterization of impurities.

Future Research Directions and Unexplored Avenues for Ropivacaine Imidazol and Analogues

Advanced Theoretical Studies on De Novo Design of Imidazole-Containing Scaffolds

The imidazole (B134444) ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets through a range of molecular interactions. researchgate.net Its electron-rich nature and ability to form hydrogen bonds make it a versatile building block for new therapeutic agents. nih.gov

Advanced theoretical and computational studies could spearhead the de novo design of novel local anesthetics based on imidazole scaffolds, moving beyond the piperidine (B6355638) core of Ropivacaine (B1680718). These studies would involve:

Computational Modeling: Using density functional theory (DFT) and other quantum chemical methods to understand the electronic structure and reactivity of novel imidazole-based designs. researchgate.netresearchgate.net

Molecular Docking: Simulating how these designed molecules would bind to the voltage-gated sodium channels, the primary target of local anesthetics. This can help predict their anesthetic potency and potential for side effects.

Structure-Activity Relationship (SAR) Studies: Building computational models to correlate structural modifications of the imidazole scaffold with anesthetic activity, providing a roadmap for synthetic chemists. researchgate.net

The goal of these theoretical explorations would be to design new molecules with potentially improved properties, such as enhanced potency, longer duration of action, or a different metabolic profile compared to existing anesthetics.

Exploration of Environmental Fate and Degradation Pathways of Ropivacaine Imidazol

The increasing presence of pharmaceuticals in the environment is a growing concern. When pharmaceuticals enter soil and water systems, they can undergo various processes that determine their persistence, mobility, and potential impact. mdpi.com For any newly developed Ropivacaine imidazole analogue, a thorough investigation of its environmental fate would be necessary.

Key processes governing the environmental behavior of such compounds include:

Adsorption/Desorption: The binding of the compound to soil and sediment particles, which affects its mobility and bioavailability. mdpi.comawsjournal.org Factors like soil organic matter, clay content, and pH play a crucial role. awsjournal.org

Biodegradation: The breakdown of the compound by microorganisms in soil and water. This is often the primary pathway for the dissipation of organic pollutants. awsjournal.org

Photodegradation (Photolysis): The degradation of the compound upon exposure to sunlight, which can be a significant pathway for certain drug classes in surface waters. mdpi.com

Hydrolysis: The chemical breakdown of the compound in the presence of water.

Research in this area would involve laboratory-based studies to determine degradation rates (e.g., half-life) under various conditions (different soil types, pH levels, temperatures) and to identify the resulting degradation products. mdpi.com This data is essential for conducting a comprehensive environmental risk assessment.

Integration of Cheminformatics and Machine Learning in Imidazole Drug Discovery and Impurity Prediction

Cheminformatics and machine learning (ML) have become indispensable tools in modern drug discovery. nih.gov These computational approaches can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. mdpi.com

For Ropivacaine imidazole analogues and impurities, these technologies could be applied in several ways:

Impurity Prediction: ML models can be trained on reaction data to predict the likelihood of the formation of specific impurities, including imidazole-containing structures, under different synthetic conditions. This allows for the proactive optimization of synthesis routes to minimize impurity formation.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of novel imidazole-based compounds. mdpi.com This helps prioritize the most promising candidates for synthesis and testing.

Virtual Screening: Large virtual libraries of imidazole-containing compounds can be screened computationally to identify molecules with a high probability of binding to the target sodium channel, streamlining the hit-identification phase of drug discovery. semanticscholar.org

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the discovery process. semanticscholar.org

By integrating these computational tools, researchers can design better drugs and develop safer manufacturing processes in a more efficient and cost-effective manner. nih.govyoutube.com

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of Ropivacaine Imidazol that influence experimental design in preclinical studies?

- Methodological Answer: Focus on its local anesthetic profile, including receptor affinity (e.g., sodium channel blockade), pharmacokinetics (e.g., lipid solubility, protein binding), and concentration-dependent effects on cellular pathways (e.g., oxidative stress induction in endothelial cells). Experimental designs should account for variables such as dosage thresholds (e.g., ED50 determination in rodent models) and time-dependent outcomes . Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with translational goals .

Q. How can researchers optimize in vitro models to study this compound’s cytotoxicity and therapeutic window?

- Methodological Answer: Prioritize cell lines with relevant physiological contexts (e.g., human umbilical vein endothelial cells [HUVECs] for vascular toxicity). Employ dose-response assays (e.g., MTT or LDH release) to establish IC50 values. Include controls for confounding factors like solvent effects (e.g., dexamethasone co-treatment to mitigate oxidative stress) and validate findings with gene expression analysis (e.g., SOD1, GPX4) .

Q. What ethical frameworks should guide in vivo studies of this compound?

- Methodological Answer: Adhere to institutional animal care protocols (IACUC) and the 3Rs principle (Replacement, Reduction, Refinement). For maternal safety studies, justify sample sizes using power analysis and incorporate sham controls to isolate drug-specific effects (e.g., maternal fever mechanisms in epidural analgesia) . Reference ICH guidelines for pharmacoepidemiological data reliability .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in different experimental models be reconciled?

- Methodological Answer: Conduct meta-analyses to identify variables causing discrepancies, such as species-specific metabolism (e.g., rats vs. humans), administration routes (e.g., intraperitoneal vs. epidural), or scoring systems for outcomes (e.g., pain vs. inflammation metrics). Use multivariate regression to isolate confounding factors and validate findings with cross-species pharmacokinetic modeling .

Q. What methodological strategies are critical for determining the ED50 of this compound-induced convulsions in developmental-stage-specific models?

- Methodological Answer: Implement sequential experimental designs (e.g., up-and-down method) to minimize animal use while maintaining statistical rigor. Stratify cohorts by developmental stage (e.g., neonatal vs. adult rats) and standardize convulsion assessment criteria (e.g., limb rigidity, clonic movements). Use probit analysis to calculate ED50 with 95% confidence intervals .

Q. How should researchers validate this compound’s safety profile in real-world pharmacoepidemiological studies?

- Methodological Answer: Leverage federated data networks to aggregate multi-source data (e.g., electronic health records, adverse event databases). Apply propensity score matching to control for confounding variables (e.g., comorbidities, concurrent medications). Assess data relevance using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) and ensure transparency via JAMA benchmark criteria .

Q. What advanced techniques are recommended for elucidating this compound’s role in oxidative stress pathways?

- Methodological Answer: Combine live-cell imaging (e.g., ROS-sensitive dyes) with transcriptomic profiling (qRT-PCR for redox enzymes like SOD2 and TXN1). Use siRNA knockdown or CRISPR-Cas9 models to validate gene function. For mechanistic clarity, integrate data with pathway analysis tools (e.g., KEGG, Reactome) .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.